molecular formula C20H21N5 B11298862 1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole

1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B11298862
M. Wt: 331.4 g/mol
InChI Key: MPWDEJWCXFOFBY-UHFFFAOYSA-N
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Description

1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the class of pyrazoles and pyrazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids or transition metal complexes can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazolopyrimidine oxides, reduced pyrazolopyrimidines, and substituted pyrazolopyrimidines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a promising candidate for the development of new therapeutic agents with improved efficacy and reduced side effects .

Properties

Molecular Formula

C20H21N5

Molecular Weight

331.4 g/mol

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H21N5/c1-12-6-8-17(9-7-12)19-16(5)20-21-13(2)11-18(25(20)23-19)24-15(4)10-14(3)22-24/h6-11H,1-5H3

InChI Key

MPWDEJWCXFOFBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4C(=CC(=N4)C)C

Origin of Product

United States

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